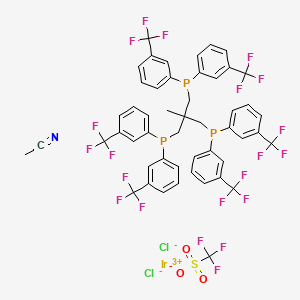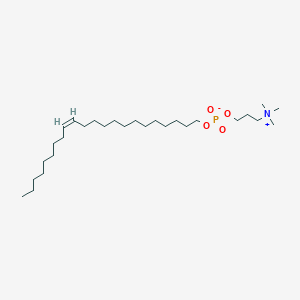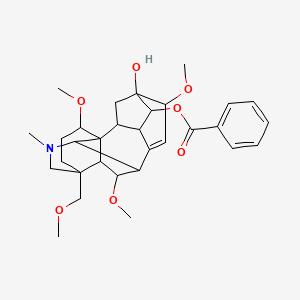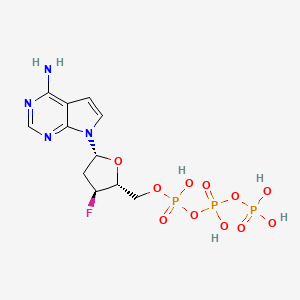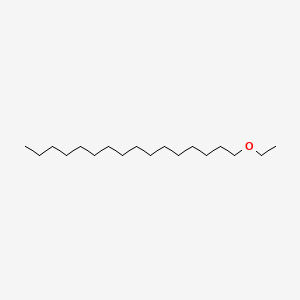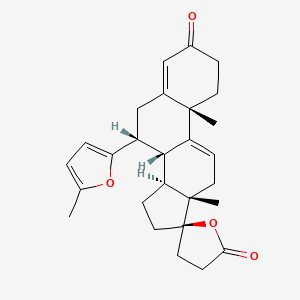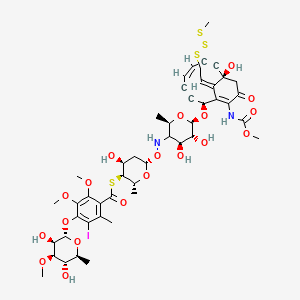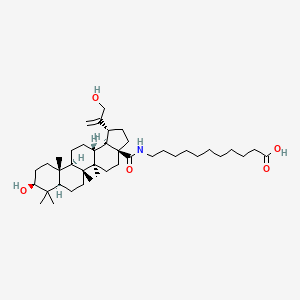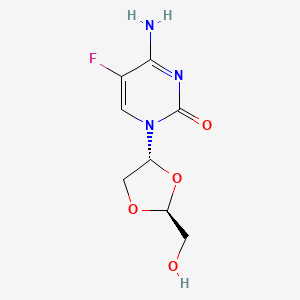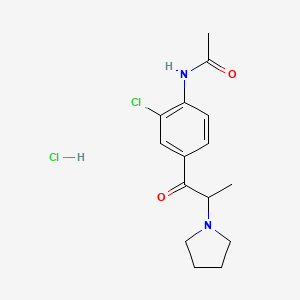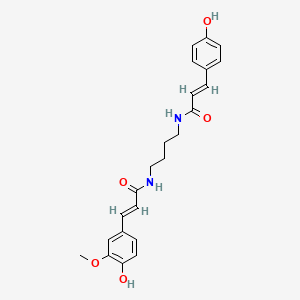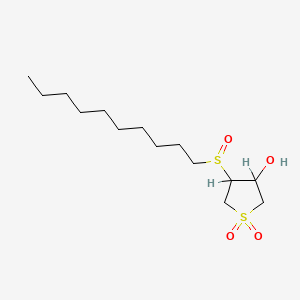
3-Decylsulfinyltetrahydrothiophene-4-ol 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Decylsulfinyltetrahydrothiophene-4-ol 1,1-dioxide is a sulfur-containing organic compound It is characterized by the presence of a sulfinyl group attached to a tetrahydrothiophene ring, which is further substituted with a decyl chain and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Decylsulfinyltetrahydrothiophene-4-ol 1,1-dioxide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Decyl Chain: The decyl chain can be introduced via alkylation reactions using decyl halides.
Oxidation to Form the Sulfinyl Group: The sulfur atom in the tetrahydrothiophene ring is oxidized to form the sulfinyl group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, often using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Decylsulfinyltetrahydrothiophene-4-ol 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinyl group to a sulfonyl group.
Reduction: The sulfinyl group can be reduced back to a sulfide.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols, alkyl halides, acid chlorides.
Major Products
Oxidation: 3-Decylsulfonyl-tetrahydrothiophene-4-ol 1,1-dioxide.
Reduction: 3-Decylsulfanyltetrahydrothiophene-4-ol.
Substitution: Various esters and ethers depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
3-Decylsulfinyltetrahydrothiophene-4-ol 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-Decylsulfinyltetrahydrothiophene-4-ol 1,1-dioxide involves its interaction with various molecular targets and pathways:
Oxidative Stress Modulation: The compound can modulate oxidative stress by acting as an antioxidant, scavenging free radicals, and reducing oxidative damage.
Enzyme Inhibition: It may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting protective effects.
Signal Transduction: The compound can influence signal transduction pathways related to inflammation and cell survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Decylsulfanyltetrahydrothiophene-4-ol: Similar structure but with a sulfide group instead of a sulfinyl group.
3-Decylsulfonyl-tetrahydrothiophene-4-ol 1,1-dioxide: Similar structure but with a sulfonyl group instead of a sulfinyl group.
3-Ethylsulfinyltetrahydrothiophene-4-ol 1,1-dioxide: Similar structure but with an ethyl chain instead of a decyl chain.
Uniqueness
3-Decylsulfinyltetrahydrothiophene-4-ol 1,1-dioxide is unique due to the presence of the decyl chain, which imparts specific hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it particularly useful in applications requiring specific solubility and interaction characteristics.
Eigenschaften
CAS-Nummer |
69663-11-2 |
|---|---|
Molekularformel |
C14H28O4S2 |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
4-decylsulfinyl-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C14H28O4S2/c1-2-3-4-5-6-7-8-9-10-19(16)14-12-20(17,18)11-13(14)15/h13-15H,2-12H2,1H3 |
InChI-Schlüssel |
UEZGXXLNDLFFHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCS(=O)C1CS(=O)(=O)CC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


